REACTION_CXSMILES
|
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=[O:2].[NH3:11].[H][H]>>[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[C:1]1(=[O:2])[NH:11][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)CCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture
|
Type
|
CUSTOM
|
Details
|
were removed
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCN1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=[O:2].[NH3:11].[H][H]>>[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[C:1]1(=[O:2])[NH:11][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)CCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture
|
Type
|
CUSTOM
|
Details
|
were removed
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCN1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |